Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate
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Overview
Description
ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound featuring a triazolo-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolo-pyrimidine core through cyclization reactions involving 3-amino-1,2,4-triazole . The nitrophenyl group is introduced via nitration reactions, and the final esterification step involves the reaction of the benzoic acid derivative with isopropyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as halogens and nitrating agents are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer activities
Uniqueness
ISOPROPYL 4-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)BENZOATE stands out due to its unique combination of structural features, which confer specific biological activities not commonly observed in other similar compounds. Its ability to inhibit multiple targets makes it a versatile candidate for drug development .
Properties
Molecular Formula |
C22H18N6O5 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H18N6O5/c1-13(2)33-21(30)14-6-8-16(9-7-14)25-20(29)19-11-18(26-22-23-12-24-27(19)22)15-4-3-5-17(10-15)28(31)32/h3-13H,1-2H3,(H,25,29) |
InChI Key |
UNVAPHIJEZJYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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